molecular formula C11H10N2O4 B1426412 4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid CAS No. 1322604-76-1

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid

Cat. No. B1426412
M. Wt: 234.21 g/mol
InChI Key: NMADBICZDWMUPC-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid (4-DPBA) is a compound derived from the pyrrolo[3,4-c]pyridine family of heterocyclic compounds. It is a versatile compound which has been used in a wide range of scientific research applications, including drug design, material science, and biochemistry. 4-DPBA is also known as 4-dioxopiperidine-2-carboxylic acid and has the chemical formula C6H6N2O4.

Scientific Research Applications

Synthesis and Structural Analysis

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid and its derivatives have been the subject of significant research, primarily in the context of synthesis and structural analysis. For instance, Śladowska et al. (2001) described the synthesis and preliminary pharmacological screening of 2-(4-substituted)butyl derivatives of this compound, noting strong analgesic action and effects on blood pressure and locomotor activity, though this does not directly relate to the compound (Śladowska et al., 2001). Similarly, Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of a closely related compound, providing insights into its structural features and supramolecular interactions (Naveen et al., 2016).

Chemical Properties and Applications

Research by Ikaunieks, Björkling, and Loža (2015) developed synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups, indicating potential applications in chemical synthesis and the modification of pyrrolo[3,4-c]pyridine structures (Ikaunieks et al., 2015). Moreover, Fedoseev et al. (2016) explored the transformation of diazaspiro compounds in furo[3,4-c]pyridines, highlighting the versatility of the core structure in synthesizing fused heterocycles (Fedoseev et al., 2016).

Analytical and Spectroscopic Studies

Muszalska, Śladowska, and Sabiniarz (2005) established HPLC and TLC methodologies for the determination or purity evaluation of a closely related compound, indicating the relevance of these methods in analyzing compounds within this chemical class (Muszalska et al., 2005).

properties

IUPAC Name

4-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)2-1-5-13-10(16)7-3-4-12-6-8(7)11(13)17/h3-4,6H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMADBICZDWMUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid

CAS RN

1322604-76-1
Record name 4-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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